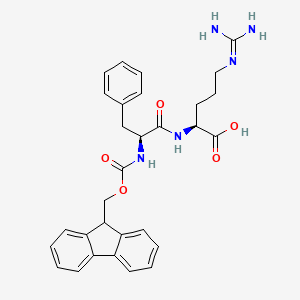
Suc-Tyr-Val-Ala-Asp-AMC
描述
Suc-Tyr-Val-Ala-Asp-AMC: is a synthetic peptide compound composed of five amino acids: sucrose (Suc), tyrosine (Tyr), valine (Val), alanine (Ala), and aspartic acid (Asp), with AMC (aminomethylcoumarin) as a fluorogenic label. This compound is often used in biochemical and pharmaceutical research due to its specific properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Tyr-Val-Ala-Asp-AMC typically involves solid-phase peptide synthesis (SPPS). The process starts with the attachment of the first amino acid (sucrose) to a solid resin, followed by sequential addition of the remaining amino acids (tyrosine, valine, alanine, and aspartic acid) using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP). The final step involves the attachment of AMC to the N-terminus of the peptide chain.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring consistency and efficiency. Purification steps, such as high-performance liquid chromatography (HPLC), are employed to isolate the final product with high purity.
化学反应分析
Types of Reactions
Suc-Tyr-Val-Ala-Asp-AMC can undergo various chemical reactions, including:
Oxidation: : The tyrosine residue can be oxidized to form dityrosine.
Reduction: : The disulfide bonds in the peptide can be reduced to free thiols.
Substitution: : The amino groups in the peptide can undergo acylation or alkylation reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: : Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: : Acylating agents such as acetic anhydride or alkylating agents like methyl iodide are used.
Major Products Formed
Oxidation: : Dityrosine
Reduction: : Reduced disulfide bonds
Substitution: : Acetylated or alkylated amino groups
科学研究应用
Suc-Tyr-Val-Ala-Asp-AMC is widely used in scientific research due to its unique properties. It serves as a substrate for various proteases, making it valuable in enzyme assays and studies of proteolytic activity. Additionally, it is used in drug discovery and development, particularly in the screening of protease inhibitors. Its fluorogenic label (AMC) allows for easy detection and quantification in biochemical assays.
作用机制
The mechanism of action of Suc-Tyr-Val-Ala-Asp-AMC involves its interaction with proteases. The peptide sequence is specifically designed to be cleaved by certain proteases, releasing the AMC fluorophore. This fluorescence can be measured, providing a quantitative assessment of protease activity. The molecular targets and pathways involved depend on the specific protease being studied.
相似化合物的比较
Suc-Tyr-Val-Ala-Asp-AMC is similar to other fluorogenic peptide substrates used in protease research, such as Z-Arg-Arg-AMC and Boc-Val-Leu-Arg-AMC. its unique sequence and the presence of sucrose make it distinct in terms of specificity and sensitivity. The sucrose residue enhances solubility and stability, while the AMC label provides a high signal-to-noise ratio in fluorescence assays.
Conclusion
This compound is a versatile and valuable compound in scientific research, particularly in the study of proteases. Its unique structure and properties make it an essential tool in biochemical assays and drug discovery. Understanding its preparation, reactions, and applications can help researchers harness its full potential in various fields of science.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-6-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41N5O12/c1-17(2)31(40-34(50)24(38-27(42)11-12-28(43)44)14-20-5-8-22(41)9-6-20)35(51)36-19(4)32(48)39-25(16-29(45)46)33(49)37-21-7-10-26-23(15-21)18(3)13-30(47)52-26/h5-10,13,15,17,19,24-25,31,41H,11-12,14,16H2,1-4H3,(H,36,51)(H,37,49)(H,38,42)(H,39,48)(H,40,50)(H,43,44)(H,45,46)/t19-,24-,25-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAJTBFRWQDBOB-NOOYZMCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H41N5O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
723.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[(2-Furylmethyl)thio]-1-propanamine](/img/structure/B1516880.png)

![1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B1516883.png)





![1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B1516929.png)

